1H-Indole, 1-(3-methyl-2-butenyl)-
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Overview
Description
1H-Indole, 1-(3-methyl-2-butenyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1H-Indole, 1-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole, 1-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: It is used in studies related to cell signaling and metabolic pathways.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(3-methyl-2-butenyl)- involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity and influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors, affecting neurotransmission and mood regulation .
Comparison with Similar Compounds
1H-Indole, 1-(3-methyl-2-butenyl)- can be compared with other indole derivatives such as:
1H-Indole, 3-methyl-: Known for its role in plant hormone synthesis.
1H-Indole, 2-carboxylic acid: Used in the synthesis of pharmaceuticals.
1H-Indole, 5-bromo-: Studied for its potential anticancer properties.
The uniqueness of 1H-Indole, 1-(3-methyl-2-butenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
50614-82-9 |
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Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(3-methylbut-2-enyl)indole |
InChI |
InChI=1S/C13H15N/c1-11(2)7-9-14-10-8-12-5-3-4-6-13(12)14/h3-8,10H,9H2,1-2H3 |
InChI Key |
ZOXTWOMKOBJEAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1C=CC2=CC=CC=C21)C |
Origin of Product |
United States |
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